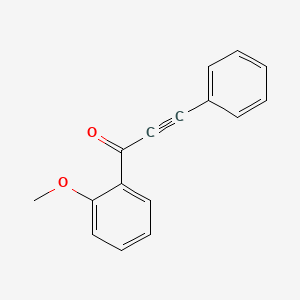
2-Propyn-1-one, 1-(2-methoxyphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a unique structure that includes both methoxy and phenyl groups attached to a propynone backbone
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methoxybenzaldehyde with phenylacetylene in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Material Science: The unique structure of this compound makes it suitable for developing new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds such as:
2-Methoxyphenyl chloroformate: Used in the preparation of symmetrical ureas with herbicidal properties.
2-Methoxyphenyl isocyanate: Employed for the protection/deprotection of amino groups in organic synthesis.
The uniqueness of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one lies in its combination of methoxy and phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Conclusion
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and drug discovery.
Properties
CAS No. |
16619-66-2 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
DQMLJBMSCGLVSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


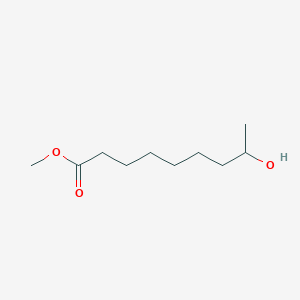
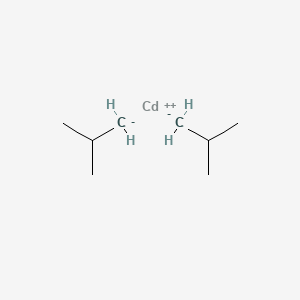
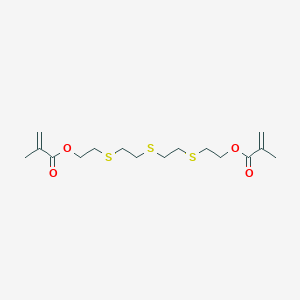
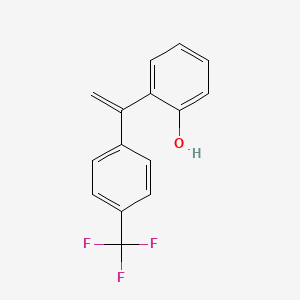

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
phosphanium bromide](/img/structure/B14138417.png)
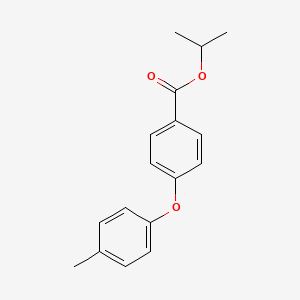
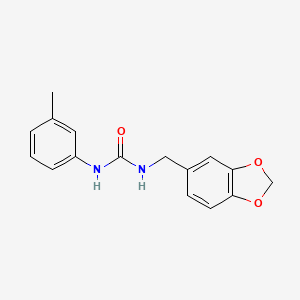
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
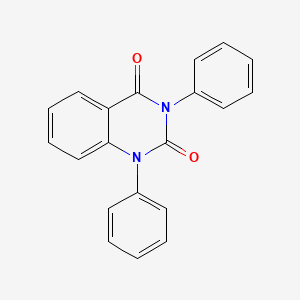
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
